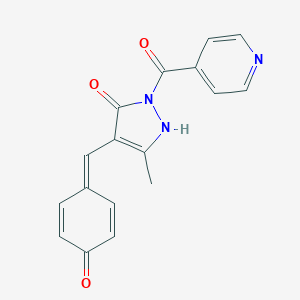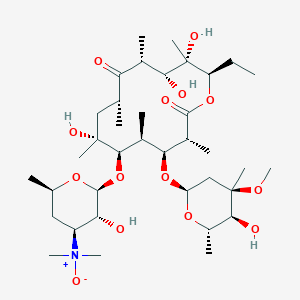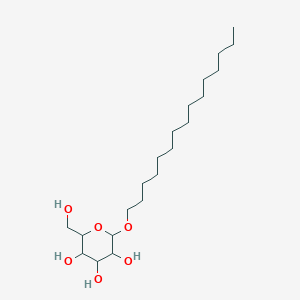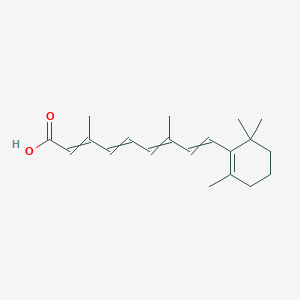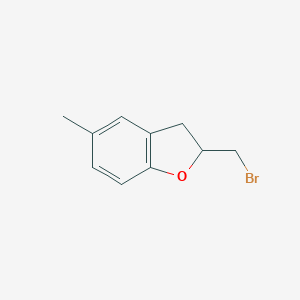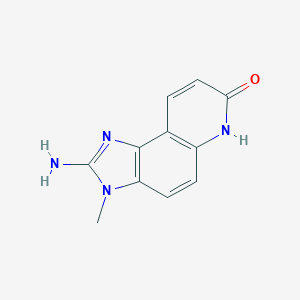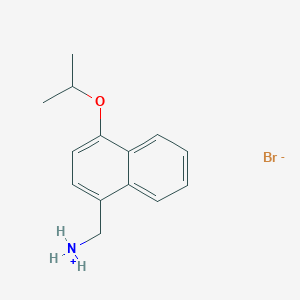
4-Isopropoxy-1-naphthalenemethylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-1-naphthalenemethylamine hydrobromide is a chemical compound that is widely used in scientific research. It is a hydrobromide salt of 4-Isopropoxy-1-naphthalenemethylamine, which is a derivative of naphthalene. This compound is known for its ability to act as a selective agonist for the 5-HT2B receptor, which makes it useful in the study of various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide involves its ability to selectively bind to and activate the 5-HT2B receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various cellular signaling pathways. By activating this receptor, 4-Isopropoxy-1-naphthalenemethylamine hydrobromide can modulate these pathways and affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide are primarily related to its activity as a selective agonist for the 5-HT2B receptor. Some of the effects that have been observed include changes in heart rate, blood pressure, and metabolism. Additionally, this compound has been shown to modulate neurotransmitter release and affect the activity of various ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Isopropoxy-1-naphthalenemethylamine hydrobromide in lab experiments is its selectivity for the 5-HT2B receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and biochemical processes. However, one limitation of this compound is that it may not accurately represent the effects of endogenous ligands on the receptor, as it is a synthetic compound.
Orientations Futures
There are many potential future directions for research involving 4-Isopropoxy-1-naphthalenemethylamine hydrobromide. Some possible areas of study include its effects on cardiovascular function, metabolism, and neurotransmission. Additionally, researchers may be interested in exploring its potential as a therapeutic agent for various diseases and conditions. Overall, this compound has the potential to contribute significantly to our understanding of various physiological and biochemical processes.
Méthodes De Synthèse
The synthesis of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide involves the reaction of 4-isopropoxy-1-naphthaldehyde with methylamine in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain the final hydrobromide salt.
Applications De Recherche Scientifique
4-Isopropoxy-1-naphthalenemethylamine hydrobromide is primarily used in scientific research to study the 5-HT2B receptor. This receptor is known to play a role in various physiological and biochemical processes, including cardiovascular function, metabolism, and neurotransmission. By acting as a selective agonist for this receptor, 4-Isopropoxy-1-naphthalenemethylamine hydrobromide can help researchers better understand the mechanisms involved in these processes.
Propriétés
Numéro CAS |
101931-30-0 |
|---|---|
Nom du produit |
4-Isopropoxy-1-naphthalenemethylamine hydrobromide |
Formule moléculaire |
C14H18BrNO |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
(4-propan-2-yloxynaphthalen-1-yl)methylazanium;bromide |
InChI |
InChI=1S/C14H17NO.BrH/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14;/h3-8,10H,9,15H2,1-2H3;1H |
Clé InChI |
XBHFEZLJGBMCTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)C[NH3+].[Br-] |
SMILES canonique |
CC(C)OC1=CC=C(C2=CC=CC=C21)C[NH3+].[Br-] |
Synonymes |
(4-propan-2-yloxynaphthalen-1-yl)methylazanium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



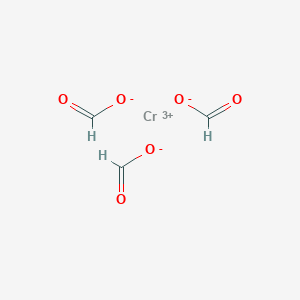
![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)
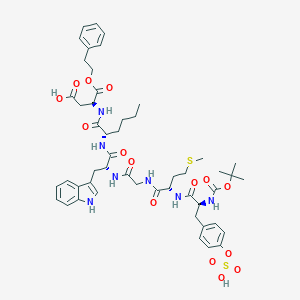
![(2'-Chloro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B22076.png)
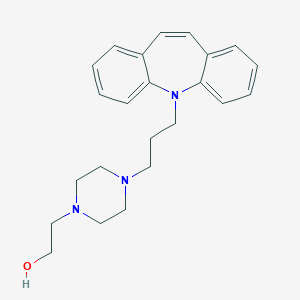
![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)
